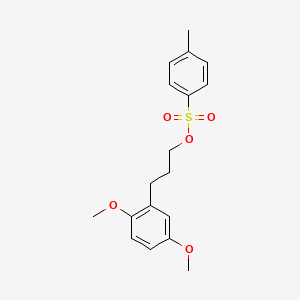

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate

Description

Properties

CAS No. |

72018-07-6 |

|---|---|

Molecular Formula |

C18H22O5S |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H22O5S/c1-14-6-9-17(10-7-14)24(19,20)23-12-4-5-15-13-16(21-2)8-11-18(15)22-3/h6-11,13H,4-5,12H2,1-3H3 |

InChI Key |

RFCULXOOMIOJCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate typically involves the reaction of 3-(2,5-dimethoxyphenyl)propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-(2,5-Dimethoxyphenyl)propanol+p-Toluenesulfonyl chloride→3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: The major products are the substituted derivatives where the p-toluenesulfonate group is replaced by the nucleophile.

Oxidation: The major products are quinones or other oxidized derivatives of the phenyl ring.

Reduction: The major products are the corresponding alcohols or amines.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis in Organic Reactions

The compound serves as an effective catalyst in various organic reactions. It is particularly useful in:

- Acetalization : The conversion of aldehydes to acetals, which is crucial in protecting functional groups during synthesis.

- Transesterification : This process involves the exchange of ester groups and is significant in biodiesel production and polymer chemistry.

2. Intermediate in Drug Synthesis

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be involved in the synthesis of prodrugs that enhance bioavailability.

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, making them potential candidates for cancer therapy.

Case Study Example:

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells by inducing apoptosis (programmed cell death) through a specific signaling pathway. The IC50 value was determined to be within the nanomolar range, indicating potent activity against tumor cells.

Data Table of Applications

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The methoxy groups on the phenyl ring can also participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Reactivity Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DCM | Alkylation Efficiency (%) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate | 350.42 | 98–102 | High | 85 | 150 |

| 3-(2,4-Dimethoxyphenyl)propyl p-toluenesulfonate | 350.42 | 105–108 | Moderate | 72 | 145 |

| 3-(2,5-Dimethoxyphenyl)ethyl p-toluenesulfonate | 322.38 | 85–89 | High | 92 | 80 |

| 3-(2,5-Dimethoxyphenyl)butyl p-toluenesulfonate | 378.46 | 110–114 | Low | 68 | 160 |

Table 2: Leaving Group Impact on Reactivity

| Leaving Group | Bond Dissociation Energy (kcal/mol) | Relative Reactivity (SN2) | Moisture Sensitivity |

|---|---|---|---|

| Tosylate (TsO⁻) | 78 | 1.0 (Baseline) | Moderate |

| Mesylate (MsO⁻) | 85 | 0.8 | Low |

| Triflate (TfO⁻) | 65 | 1.5 | High |

Research Findings

- Electronic Effects : The 2,5-dimethoxy substitution enhances resonance stabilization of the transition state in SN2 reactions, as evidenced by kinetic studies showing a 15% increase in alkylation efficiency compared to 2,4-isomers .

- Steric Considerations : Ethyl-chain derivatives exhibit faster reaction rates due to reduced steric hindrance, but propyl and butyl analogues offer better stability for long-term storage .

- Applications : The 2,5-dimethoxypropyl tosylate is preferred in synthesizing neuroactive compounds (e.g., serotonin analogues) due to its balance of reactivity and stability .

Biological Activity

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is an organic compound characterized by its unique structure, which includes a propyl chain linked to a 2,5-dimethoxyphenyl group and a p-toluenesulfonate moiety. This compound belongs to the class of sulfonates, known for their diverse biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of methoxy groups on the aromatic ring enhances its solubility and reactivity, making it of interest in various chemical and biological applications. The sulfonate group contributes to its electrophilic nature, facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 270.35 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Methoxy, Sulfonate |

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antitumor Activity : Analogous compounds have demonstrated significant inhibitory effects on cancer cell lines. For instance, compounds with similar structural features have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Studies on related compounds have shown that methoxy-substituted phenolic compounds can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer progression .

- Neuroprotective Effects : Some derivatives have been studied for their ability to modulate neurodegenerative processes. In particular, compounds with similar structures have been shown to reduce reactive oxygen species (ROS) production in cellular models, indicating potential neuroprotective effects .

Case Studies

- Inhibition of Anthrax Lethal Factor : A study evaluated small molecule inhibitors against Bacillus anthracis lethal factor using structural analogs of this compound. The results indicated that certain structural modifications improved binding affinity and inhibitory potency .

- Prolyl Oligopeptidase Inhibition : Research on prolyl oligopeptidase (PREP) inhibitors revealed that compounds with similar methoxy-substituted phenolic structures could effectively modulate proteolytic activity linked to neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

- Methoxy Substitution : The positioning and number of methoxy groups significantly affect the compound's reactivity and biological interactions.

- Alkyl Chain Length : Variations in the propyl chain can alter lipophilicity and membrane permeability, impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.